2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid
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Overview
Description
2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid is an organic compound with the molecular formula C11H12O2S It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoacetophenone with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiol or thioether derivatives
Substitution: Halogenated benzothiopyran derivatives
Scientific Research Applications
2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-2H-1-benzopyran-6-yl)acetic acid: Similar structure but contains an oxygen atom instead of sulfur.
2-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)acetic acid: Similar structure but with a different substitution pattern on the benzothiopyran ring.
Uniqueness
2-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)acetic acid is unique due to the presence of the sulfur atom in the benzothiopyran ring, which can impart different chemical and biological properties compared to its oxygen-containing analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34118-94-0 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-thiochromen-6-yl)acetic acid |
InChI |
InChI=1S/C11H12O2S/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-14-10/h3-4,6H,1-2,5,7H2,(H,12,13) |
InChI Key |
JGAJZLHGTFUIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(=O)O)SC1 |
Purity |
95 |
Origin of Product |
United States |
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